2,2-Dimethyl-2H-chromen-6-amine hydrochloride is a chemical compound that belongs to the class of chromene derivatives. Chromenes are bicyclic compounds that consist of a benzene ring fused to a pyran ring. This specific compound features a dimethyl substitution at the 2-position of the chromene structure and an amino group at the 6-position, which is further protonated in its hydrochloride form. The compound has garnered interest in medicinal chemistry, particularly for its potential applications in cancer therapy and as a pharmacological agent targeting specific biological pathways.
The synthesis and characterization of 2,2-dimethyl-2H-chromen-6-amine hydrochloride have been documented in various scientific studies. Notably, research has indicated its role as a structural motif in developing small molecule inhibitors targeting the hypoxia-inducible factor 1 pathway, which is crucial in cancer biology .
This compound can be classified under several categories:
The synthesis of 2,2-dimethyl-2H-chromen-6-amine hydrochloride typically involves several key steps:
The reaction yields are typically not optimized in preliminary studies, but methods such as column chromatography are employed to purify the final product. The use of various arylsulfonyl chlorides allows for the generation of diverse analogs, which can be screened for biological activity.
Key molecular data includes:
The chemical reactivity of 2,2-dimethyl-2H-chromen-6-amine hydrochloride can be explored through various reactions:
Each reaction step must be carefully controlled to optimize yield and purity. Techniques such as thin-layer chromatography are often employed for monitoring reaction progress.
The mechanism of action for compounds like 2,2-dimethyl-2H-chromen-6-amine hydrochloride generally involves modulation of specific biochemical pathways:
Experimental data support its efficacy in reducing HIF-1 activated transcription in reporter assays, indicating a promising avenue for cancer therapeutics.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm structure and purity.
The primary applications of 2,2-dimethyl-2H-chromen-6-amine hydrochloride include:
The discovery of 2,2-dimethyl-2H-chromen-6-amine hydrochloride derivatives emerged from systematic high-throughput screening (HTS) campaigns targeting hypoxia-responsive pathways in oncology. Researchers screened >10,000 small molecules containing the 2,2-dimethyl-2H-chromene motif against HIF-1-driven luciferase reporters in human glioma cell lines [1] [2]. This effort identified 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide (designated compound 6e) as a lead HIF-1 inhibitor with potent in vivo antitumor activity in glioblastoma, uveal melanoma, and pancreatic cancer models [1]. Despite promising efficacy, lead compounds exhibited poor aqueous solubility (<15 μg/mL at pH 7.4), necessitating complex Cremophor-based formulations for in vivo studies [1] [3]. This limitation spurred the development of 2,2-dimethyl-2H-chromen-6-amine hydrochloride as a synthetically tractable precursor for derivatives with improved pharmaceutical properties.
Table 1: Key Initial HIF Inhibitors from Chromene-Based Screening
Compound | Structure | HIF-1 Reporter IC₅₀ | Aqueous Solubility | |
---|---|---|---|---|
6e | 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide | <5 μM | <15 μg/mL | |
5e | N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)-3,4-dimethoxybenzenesulfonamide | <1 μM | Not reported | |
KCN1 | Clinical derivative of chromene scaffold | 0.42 μM (in 786-O cells) | 80 μM (optimized analog) | [3] |
The 2,2-dimethyl-2H-chromene core represents a privileged scaffold in medicinal chemistry due to its:
Systematic structure-activity relationship (SAR) studies of 15 lipophilic analogs demonstrated that replacing the N-phenyl group (Region 2) with propan-2-amine significantly enhanced HIF-1 inhibition while reducing logP values [1] [3]. Computational modeling predicted that derivatives with molecular weights of 371-403 g/mol and calculated logP values of 3.4-4.2 would maintain optimal membrane permeability and solubility [3]. Experimental validation confirmed that N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide exhibited an 8,900-fold solubility improvement (80 μM) over the parent compound 6e while retaining sub-μM HIF inhibitory activity [3].
Table 2: Structure-Activity Relationship of Chromene Derivatives
Region 1 Modification | Region 2 Modification | HIF-1 Inhibition | logP | |
---|---|---|---|---|
3,4-Dimethoxybenzenesulfonyl | Phenyl | +++ (lead compound) | 4.94 | |
3,4-Dimethoxybenzenesulfonyl | Propan-2-amine | ++++ (most potent) | 4.37 | |
Pyridine-2-sulfonyl | Propan-2-amine | +++ | 3.64 | |
4-Fluorobenzenesulfonyl | 4-Fluoroaniline | + | 4.31 | |
Benzenesulfonyl | Propan-2-amine | ++ | 3.42 | [1] [3] |
The 2,2-dimethyl-2H-chromen-6-amine derivatives exert anticancer effects through allosteric inhibition of HIF-1/2α-p300/CBP interactions [1] [5]. Biochemical studies revealed that optimized derivatives:
Notably, these compounds do not affect HIF-α protein stability or DNA-binding capability, distinguishing them from indirect HIF inhibitors targeting upstream pathways (e.g., PHD activators or HSP90 inhibitors) [1] [5]. The therapeutic relevance is underscored by significant tumor growth inhibition in in vivo models of clear cell renal cell carcinoma (ccRCC) where HIF-2α is constitutively activated via VHL mutations [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2